molecular formula C23H18FN7O3 B2729001 2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1019097-90-5

2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2729001
CAS RN: 1019097-90-5
M. Wt: 459.441
InChI Key: UXOMNBYAMFWQNH-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C23H18FN7O3 and its molecular weight is 459.441. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

This chemical compound, a part of the pyrazolopyrimidineacetamides series, has been identified as a selective ligand for the translocator protein (18 kDa), a protein associated with neuroinflammatory processes. Studies like Dollé et al. (2008) have explored the synthesis of radioligands for this protein, such as [18F]PBR111, for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This application is significant for detecting early biomarkers of neuroinflammation and potentially aiding in the diagnosis of related disorders.

Neuroinflammation PET Imaging

Further research into pyrazolo[1,5-a]pyrimidines, closely related to the subject compound, has led to the development of fluoroalkyl and fluoroalkynyl analogues with high affinity for the TSPO protein. These compounds, investigated by Damont et al. (2015), have shown potential as in vivo PET-radiotracers for brain uptake and accumulation in neuroinflammation models (Damont et al., 2015). This is crucial for the non-invasive exploration of neuroinflammatory diseases and their progression.

Anticancer Agent Synthesis

The modification of the pyrazolopyrimidine structure, like the synthesis of 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, has shown potential in anticancer applications. Al-Sanea et al. (2020) synthesized compounds with varying aryloxy groups attached to the pyrimidine ring, testing their anticancer activity against various cancer cell lines (Al-Sanea et al., 2020). Such research opens avenues for new therapeutic agents in cancer treatment.

Anti-Inflammatory Activity

Compounds within the pyrazolopyrimidine class have also been synthesized for anti-inflammatory purposes. Sunder and Maleraju (2013) synthesized acetamide derivatives showing significant anti-inflammatory activity, highlighting the therapeutic potential of these compounds in treating inflammatory conditions (Sunder & Maleraju, 2013).

Drug Discovery and Efficacy Determination

The pyrazolopyrimidine structure is a key element in novel drug discovery. Thangarasu et al. (2019) synthesized novel pyrazole derivatives and evaluated their biological properties like antioxidant, anti-breast cancer, and anti-inflammatory effects, demonstrating the vast potential of these compounds in various therapeutic areas (Thangarasu et al., 2019).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN7O3/c1-14-11-19(26-20(32)13-34-17-9-7-15(24)8-10-17)31(29-14)23-27-21-18(22(33)28-23)12-25-30(21)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOMNBYAMFWQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide

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